molecular formula C15H16N4O2 B014048 1,3-二乙基-8-苯基黄嘌呤 CAS No. 75922-48-4

1,3-二乙基-8-苯基黄嘌呤

货号 B014048
CAS 编号: 75922-48-4
分子量: 284.31 g/mol
InChI 键: LVSWNSHUTPWCNF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,3-Diethyl-8-phenylxanthine derivatives and related compounds often involves complex organic reactions. For instance, Zvilichovsky et al. (1982) described the synthesis of 7-hydroxy-8-phenylxanthine and its derivatives through ring closure of 6-amino-5-nitrosouracil with various benzaldehydes, followed by disproportionation reactions that also yield derivatives of 8-phenylxanthine and 6-amino-5-nitrosouracil. The synthesis approaches highlight the intricate methodologies required to create specific xanthine derivatives with desired functional groups for further study and application (Zvilichovsky, Garbi, & Nemes, 1982).

Molecular Structure Analysis

The molecular structure of 1,3-Diethyl-8-phenylxanthine is characterized by the presence of a xanthine core, which is a purine base analog, modified by ethyl groups at positions 1 and 3, and a phenyl group at position 8. This structural configuration is crucial for its binding affinity and specificity towards adenosine receptors. The binding kinetics and receptor affinity are significantly influenced by these structural elements, as demonstrated in studies by Bruns, Daly, & Snyder (1980) and Jacobson et al. (1986), where binding affinities to A1 and A2 adenosine receptors were explored (Bruns, Daly, & Snyder, 1980); (Jacobson, UKENAt, Kirk, & Dalyt, 1986).

Chemical Reactions and Properties

1,3-Diethyl-8-phenylxanthine participates in various chemical reactions due to its functional groups. For instance, methylation reactions of phenylpurine derivatives have been studied to understand the reactivity of different positions on the xanthine molecule. Neiman et al. (1971) explored the methylation of 6-methylthio-8-phenylpurines, indicating the selective reactivity of the compound's nitrogen atoms under specific conditions (Neiman, Bergmann, Lichtenberg, & Deutsch, 1971).

科学研究应用

  1. A1 和 A2 腺苷受体的拮抗剂:这些化合物(包括 1,3-二烷基-8-(对-磺基苯基)黄嘌呤等变体)已被确定为 A1 和 A2 腺苷受体的有效且选择性拮抗剂。它们的潜在应用包括治疗神经性疼痛和纤维肌痛 (Daly 等人,1985 年)

  2. 受体探针和放射性碘化配体:这些黄嘌呤的功能化同系物(如 1,3-二丙基-8-苯基黄嘌呤)已显示出作为 A2 腺苷受体拮抗剂的高效力,在 A1 受体上也具有选择性。这些特性使它们可用作受体探针,并以放射性碘化形式用于研究目的 (Ukena 等人,1986 年)

  3. 腺苷受体亚型选择性阻断的潜力:具有 8-苯基取代基的黄嘌呤衍生物表现出腺苷受体亚型选择性阻断的潜力,这可以用于靶向治疗干预 (Schwabe 等人,1985 年)

  4. 抗血栓和抗磷酸二酯酶 (PDE) 活性:某些衍生物,如 8-[4-[[(2-氨基乙基)氨基]羰基]甲基]氧基]苯基]-1,3-二乙基黄嘌呤,显示出抗血栓应用和作为 PDE 抑制剂的潜力 (Jacobson 等人,1987 年)

  5. 放射性配体应用:与其他衍生物相比,[3H]XAC 等化合物表现出更高的亲和力和特异性,使其成为腺苷受体的有前途的放射性配体 (Jacobson 等人,1986 年)

  6. 药物晶体形态研究:已经对药物晶体的形态进行了研究,例如 1,3-二(环丙基甲基)-8-氨基黄嘌呤多晶型物,以评估它们的稳定性并比较理论方法再现实验形态的能力 (Coombes 等人,2002 年)

  7. 冠状血流调节:8-SPT 和 DPX 等甲基黄嘌呤是有效的 A2 腺苷受体拮抗剂,已研究它们在调节冠状血流中的潜在用途 (Ramagopal 等人,1988 年)

属性

IUPAC Name

1,3-diethyl-8-phenyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-3-18-13-11(14(20)19(4-2)15(18)21)16-12(17-13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSWNSHUTPWCNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80877797
Record name 1,3-DIETHYL-8-PHENYLXANTHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80877797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diethyl-8-phenylxanthine

CAS RN

75922-48-4
Record name 1,3-Diethyl-8-phenylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075922484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-DIETHYL-8-PHENYLXANTHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80877797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIETHYL-8-PHENYLXANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KCV39GKGL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Diethyl-8-phenylxanthine
Reactant of Route 2
Reactant of Route 2
1,3-Diethyl-8-phenylxanthine
Reactant of Route 3
1,3-Diethyl-8-phenylxanthine
Reactant of Route 4
Reactant of Route 4
1,3-Diethyl-8-phenylxanthine
Reactant of Route 5
Reactant of Route 5
1,3-Diethyl-8-phenylxanthine
Reactant of Route 6
Reactant of Route 6
1,3-Diethyl-8-phenylxanthine

Citations

For This Compound
343
Citations
RF Bruns, JW Daly, SH Snyder - Proceedings of the …, 1980 - National Acad Sciences
N6-Cyclohexyl[3H]adenosine ([3H]CHA) and 1,3-diethyl-8-[3H]phenylxanthine ([3H]DPX) to bind to adenosine receptors in brain membranes. The agonist [3H]CHA has high affinity in …
Number of citations: 735 www.pnas.org
RF Bruns, JW Daly, SH Snyder - Proceedings of the …, 1983 - National Acad Sciences
Structure-activity analysis of alkylxanthine derivatives at adenosine receptor binding sites has been employed to design more potent adenosine receptor antagonists. Receptor affinities …
Number of citations: 238 www.pnas.org
U Schwabe, D Ukena, MJ Lohse - Naunyn-Schmiedeberg's archives of …, 1985 - Springer
A variety of alkylxanthines has been comparatively examined as antagonists of A 1 adenosine receptors in rat fat cells, rat and bovine cerebral cortex and of A 2 adenosine receptors in …
Number of citations: 199 0-link-springer-com.brum.beds.ac.uk
KA Jacobson, D Ukena, KL Kirk… - Proceedings of the …, 1986 - National Acad Sciences
An amine-functionalized derivative of 1,3-dipropyl-8-phenylxanthine has been prepared in tritiated form as a xanthine amine congener ([3H]XAC) for use as an antagonist radioligand …
Number of citations: 124 www.pnas.org
D Ukena, KA Jacobson, KL Kirk, JW Daly - FEBS letters, 1986 - Wiley Online Library
A xanthine amine congener (XAC), an amine‐functionalized derivative of 1,3‐dipropyl‐8‐phenylxanthine, is an antagonist ligand for A2 adenosine receptors of human platelets. XAC …
AM Sebastiao, JA Ribeiro - British journal of pharmacology, 1989 - Wiley Online Library
1 The ability of 1,3,8‐substituted xanthines (1,3‐dipropyl‐8‐(4‐(2‐aminoethyl)amino) carbonylmethyloxyphenyl)xanthine (XAC), 1,3‐dipropyl‐8‐(4‐carboxymethyloxyphenyl)xanthine (…
BB Fredholm, G Sandberg - British journal of pharmacology, 1983 - Wiley Online Library
1 The effect of stable adenosine analogues, including adenosine 5′‐N‐ethylcarboxamide (NECA) and N 6 ‐l‐phenylisopropyl‐adenosine (l‐PIA), were studied on cyclic adenosine 3′…
KA Jacobson, L Kiriasis, S Barone… - Journal of medicinal …, 1989 - ACS Publications
Sulfur-containing analogues of 8-substituted xanthines were prepared in an effort to increase selectivity or potency as antagonists at adenosine receptors. Either cyclopentyl or various …
Number of citations: 53 0-pubs-acs-org.brum.beds.ac.uk
D Ukena, C Schudt, GW Sybrecht - Biochemical pharmacology, 1993 - Elsevier
The pharmacological actions of methylxanthines such as theophylline and caffeine may be due to blockade of adenosine receptors and/or inhibition of phosphodiesterase (PDE) …
H von der Leyen, W Schmitz, H Scholz, J Scholz… - Naunyn-Schmiedeberg's …, 1989 - Springer
The effects of the A 1 adenosine receptor antagonist 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) on force of contraction were examined in isolated electrically driven auricles and …

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。